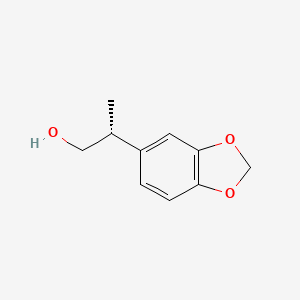

(2R)-2-(1,3-Benzodioxol-5-yl)propan-1-ol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-(1,3-benzodioxol-5-yl)propan-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c1-7(5-11)8-2-3-9-10(4-8)13-6-12-9/h2-4,7,11H,5-6H2,1H3/t7-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDMHYKOBRCUQNN-ZETCQYMHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)C1=CC2=C(C=C1)OCO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CO)C1=CC2=C(C=C1)OCO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2r 2 1,3 Benzodioxol 5 Yl Propan 1 Ol and Its Stereoisomers

Asymmetric Catalytic Strategies for Enantioselective Production

Asymmetric catalysis utilizes chiral catalysts to convert a prochiral substrate into a chiral product with a preference for one enantiomer. mdpi.com These methods, including chiral ligand-mediated reductions, organocatalysis, and transition metal-catalyzed hydrogenations, represent powerful tools for the synthesis of enantiopure alcohols from their corresponding prochiral ketone precursors.

Chiral Ligand-Mediated Reductions and Derivatizations

The asymmetric reduction of prochiral ketones using stoichiometric or catalytic amounts of a chiral ligand in conjunction with a reducing agent is a well-established strategy. Chiral ligands, often derived from amino acids or binaphthyl scaffolds, form complexes with metal hydrides (e.g., from boranes or aluminum) to create a chiral environment around the reducing agent. nih.gov This chiral complex then delivers a hydride to one face of the ketone preferentially, leading to the formation of one alcohol enantiomer in excess. The success of these reductions often relies on the precise steric and electronic matching between the substrate, the chiral ligand, and the reducing agent to maximize enantioselectivity. nih.gov

Organocatalytic Approaches for Stereocontrolled Synthesis

Organocatalysis employs small, chiral organic molecules to catalyze asymmetric transformations, avoiding the use of metals. For the reduction of ketones, organocatalytic transfer hydrogenation is a prominent approach. princeton.edu This method typically involves a chiral catalyst, such as a Brønsted acid (e.g., a chiral phosphoric acid) or a Lewis base (e.g., a chiral amine), which activates the substrate or the reductant. princeton.edumdpi.com A common hydrogen source is a Hantzsch ester, which mimics the role of the biological cofactor NADH. princeton.edu The chiral catalyst facilitates the stereoselective transfer of a hydride from the Hantzsch ester to the prochiral ketone, yielding the chiral alcohol with high enantiomeric excess. princeton.edu

Transition Metal-Catalyzed Asymmetric Hydrogenation and Other Reactions

Transition metal catalysis, particularly asymmetric hydrogenation, offers a highly efficient and atom-economical route to chiral alcohols. mdpi.comrsc.org This technique involves the use of a chiral complex, typically formed from a transition metal (such as ruthenium, rhodium, or iridium) and a chiral phosphine (B1218219) ligand (e.g., BINAP), to catalyze the addition of molecular hydrogen across the carbonyl double bond of a prochiral ketone. mdpi.commdpi.com The rigid structure of the chiral ligand creates a highly selective catalytic pocket that forces the substrate to bind in a specific orientation, resulting in hydrogenation occurring on a single face of the ketone to produce the desired alcohol enantiomer with excellent enantioselectivity. mdpi.com

Biocatalytic Pathways and Enzymatic Synthesis

Biocatalysis leverages the inherent stereoselectivity of enzymes or whole microbial cells to perform chemical transformations. nih.gov These methods are prized for their high efficiency, specificity, and mild, environmentally friendly reaction conditions. researchgate.netnih.gov For the production of chiral alcohols, reductases found in various microorganisms are particularly effective. nih.govmdpi.com

Whole-Cell Biotransformations for Stereoselective (2R)-2-(1,3-Benzodioxol-5-yl)propan-1-ol Production

Whole-cell biotransformations utilize living or resting microbial cells as self-contained catalytic systems. This approach is advantageous as it circumvents the need for enzyme purification and provides an endogenous system for cofactor regeneration, which is essential for reduction reactions. mdpi.com

A notable study on the synthesis of a closely related chiral piperonyl carbinol involved screening fifteen bacterial isolates for their ability to reduce 1-(benzo[d] nih.govnih.govdioxol-5-yl)ethanone. researchgate.netnih.gov Among the screened organisms, Lactobacillus paracasei BD101 was identified as the most effective biocatalyst for reducing the ketone containing the piperonyl ring to its corresponding (R)-alcohol. researchgate.netnih.gov The reaction conditions were systematically optimized, and a preparative scale synthesis was performed, yielding 3.72 g of (R)-1-(1,3-benzodioxol-5-yl)ethanol in high enantiomeric form (>99% enantiomeric excess). researchgate.netnih.gov This demonstrates the significant potential of whole-cell systems like L. paracasei BD101 as efficient and highly selective biocatalysts for producing chiral carbinols with the 1,3-benzodioxole (B145889) structure. researchgate.net

| Parameter | Value | Reference |

| Biocatalyst | Lactobacillus paracasei BD101 | researchgate.net, nih.gov |

| Substrate | 1-(benzo[d] nih.govnih.govdioxol-5-yl)ethanone | researchgate.net, nih.gov |

| Product | (R)-1-(1,3-benzodioxol-5-yl)ethanol | researchgate.net, nih.gov |

| Enantiomeric Excess (ee) | >99% | researchgate.net, nih.gov |

| Scale | Preparative (3.72 g product) | researchgate.net, nih.gov |

Isolated Enzyme-Mediated Reductions of Prochiral Ketone Precursors (e.g., 1-(1,3-benzodioxol-5-yl)propan-1-one)

The direct precursor to this compound is the prochiral ketone 1-(1,3-benzodioxol-5-yl)propan-1-one. The stereoselective reduction of this ketone can be achieved using isolated enzymes, typically alcohol dehydrogenases or carbonyl reductases. nih.gov These enzymes, when used in purified form, can offer higher catalyst purity and eliminate potential side reactions from other metabolic pathways present in whole cells. nih.gov

The successful whole-cell reduction of the analogous 1-(benzo[d] nih.govnih.govdioxol-5-yl)ethanone by Lactobacillus paracasei BD101 to the (R)-alcohol with over 99% enantiomeric excess strongly indicates the presence of highly stereoselective reductases within the microorganism. researchgate.netnih.gov Isolating and immobilizing these specific enzymes could facilitate a more controlled and potentially reusable catalytic system for the reduction of 1-(1,3-benzodioxol-5-yl)propan-1-one. The use of an isolated enzyme system often requires an external method for cofactor (e.g., NADH or NADPH) regeneration, which can be achieved by using a secondary enzyme system (e.g., glucose dehydrogenase or formate (B1220265) dehydrogenase) and a sacrificial co-substrate. nih.gov

Optimization of Biocatalytic Conditions for Enhanced Enantiomeric Purity and Yield

Biocatalysis offers an environmentally benign route to chiral alcohols through the asymmetric reduction of prochiral ketones, often yielding high enantiomeric purity and conversion rates under mild conditions. While specific studies on the biocatalytic production of this compound are not extensively detailed in the literature, the principles of process optimization can be effectively illustrated by examining the synthesis of structurally related chiral carbinols.

A pertinent example is the asymmetric bioreduction of 1-(benzo[d] wikipedia.orgresearchgate.netdioxol-5-yl)ethanone to its corresponding (R)-alcohol. In one such study, various bacterial strains were screened, identifying Lactobacillus paracasei BD101 as a highly effective biocatalyst for this transformation. The optimization of reaction parameters was critical to maximizing both the yield and the enantiomeric excess (e.e.). Key parameters that are systematically adjusted include pH, temperature, agitation speed, substrate concentration, and the choice of co-solvent or whole-cell versus isolated enzyme preparations.

For the L. paracasei catalyzed reduction, optimization of these conditions led to the production of (R)-1-(1,3-benzodioxol-5-yl)ethanol with an enantiomeric excess greater than 99% and a high conversion rate. Such whole-cell biocatalytic processes are advantageous as they contain endogenous systems for cofactor regeneration (e.g., NADH/NADPH), which is essential for the reductase enzymes responsible for the ketone reduction. The successful application of these optimization strategies to a close analogue underscores their applicability for enhancing the synthesis of this compound from its corresponding prochiral ketone precursor.

Table 1: Illustrative Parameters for Optimization in Biocatalytic Ketone Reduction Data based on analogous reductions of benzodioxole-containing ketones.

| Parameter | Range Studied | Optimal Condition | Effect on Yield/e.e. |

| pH | 4.0 - 8.0 | ~6.0 | Affects enzyme activity and stability; suboptimal pH can drastically lower yield and selectivity. |

| Temperature (°C) | 25 - 40 | ~30 - 37 | Influences enzyme kinetics and stability; higher temperatures can increase reaction rate but may lead to enzyme denaturation. |

| Agitation Speed (rpm) | 100 - 250 | ~120 - 200 | Ensures proper mixing and mass transfer of substrate to the cells, preventing substrate limitation. |

| Co-substrate/Co-solvent | Glucose, Glycerol, Isopropanol | Varies | Provides energy for the cells and electrons for cofactor regeneration; can improve substrate solubility and enzyme stability. |

Chemical Synthesis from Achiral Precursors

Chemical synthesis from readily available achiral starting materials represents a fundamental approach to producing racemic 2-(1,3-Benzodioxol-5-yl)propan-1-ol, which can then be subjected to enantiomeric resolution. Key methods include the reduction of corresponding carbonyl compounds and carbon-carbon bond-forming reactions using organometallic reagents.

The most direct route to racemic 2-(1,3-Benzodioxol-5-yl)propan-1-ol involves the reduction of its corresponding aldehyde precursor, 2-(1,3-Benzodioxol-5-yl)propanal. This transformation can be readily achieved using standard chemical reducing agents.

Commonly employed reagents for the reduction of aldehydes and ketones to alcohols include metal hydrides such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). NaBH₄ is a mild and selective reagent, typically used in alcoholic solvents like methanol (B129727) or ethanol, and is highly effective for reducing aldehydes and ketones without affecting other functional groups like esters or amides. For the synthesis of the target compound, 2-(1,3-Benzodioxol-5-yl)propanal would be dissolved in a suitable solvent and treated with NaBH₄ to yield the desired primary alcohol.

Alternatively, catalytic hydrogenation is another powerful method. This involves reacting the carbonyl precursor with hydrogen gas (H₂) under pressure in the presence of a metal catalyst. Catalysts such as Palladium on carbon (Pd/C), Platinum(IV) oxide (PtO₂), or Raney Nickel are frequently used for such transformations. This method is highly efficient and produces water as the only byproduct, making it a clean synthetic route.

Grignard reagents provide a versatile method for constructing the carbon skeleton of the target molecule. A plausible synthetic route to 2-(1,3-Benzodioxol-5-yl)propan-1-ol would involve the reaction of a Grignard reagent with an appropriate epoxide or aldehyde.

For instance, a Grignard reagent can be prepared from 5-bromo-1,3-benzodioxole by reacting it with magnesium metal in an anhydrous ether solvent like tetrahydrofuran (B95107) (THF). To synthesize the target primary alcohol, this Grignard reagent, (1,3-benzodioxol-5-yl)magnesium bromide, could then be reacted with a suitable three-carbon electrophile. However, a more direct and logical Grignard synthesis for 2-(1,3-benzodioxol-5-yl)propan-1-ol would involve reacting (1,3-benzodioxol-5-yl)methylmagnesium bromide with acetaldehyde . In this reaction, the nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of acetaldehyde. A subsequent acidic workup protonates the resulting alkoxide to furnish the final product, 2-(1,3-Benzodioxol-5-yl)propan-1-ol. Strict anhydrous conditions are essential throughout the process to prevent the quenching of the highly reactive Grignard reagent.

The 1,3-benzodioxole moiety is a common scaffold in a variety of complex molecules and natural products. Its incorporation often involves multi-step synthetic sequences. One common strategy is the Claisen-Schmidt condensation, which is used to synthesize chalcones (1,3-diaryl-2-propen-1-ones). For example, piperonal (B3395001) (1,3-benzodioxole-5-carbaldehyde) can be reacted with a substituted acetophenone (B1666503) in the presence of a base like potassium hydroxide (B78521) (KOH) to form a benzodioxole-containing chalcone. mdpi.com These intermediates can then be further modified through reactions like Michael addition, cyclization, or reduction to generate a diverse range of complex analogues. mdpi.com

Another approach involves the synthesis of benzimidazole (B57391) derivatives, where 1,3-benzodioxole-5-carbaldehyde can be reacted with substituted benzene-1,2-diamines to form 2-(1,3-benzodioxol-5-yl)-1H-benzimidazole structures. These compounds can then undergo further functionalization, such as N-alkylation, to produce more complex analogues with varied substitution patterns.

Enantiomeric Resolution Techniques for Racemic Mixtures

When a synthesis results in a racemic mixture (an equal mixture of both enantiomers), a resolution step is required to isolate the desired single enantiomer.

Classical resolution is a widely used technique that relies on the conversion of a pair of enantiomers into a pair of diastereomers. wikipedia.orgmdpi.com Enantiomers have identical physical properties (e.g., solubility, melting point), making them difficult to separate. Diastereomers, however, have different physical properties and can be separated by conventional methods like fractional crystallization. wikipedia.orglumenlearning.comlibretexts.org

For the resolution of a racemic alcohol like 2-(1,3-benzodioxol-5-yl)propan-1-ol, the process typically involves two steps:

Formation of Diastereomers: The racemic alcohol is reacted with an enantiomerically pure chiral resolving agent. For alcohols, this is often achieved by converting the alcohol into a half-ester of a dicarboxylic acid (like phthalic anhydride), which introduces a carboxylic acid group. libretexts.org This new racemic acid can then be reacted with a chiral base, such as (+)-brucine, (R)-1-phenylethylamine, or strychnine, to form a pair of diastereomeric salts. lumenlearning.comlibretexts.org

Separation and Recovery: The resulting diastereomeric salts will have different solubilities in a given solvent. Through a process of careful, repeated crystallization (fractional crystallization), the less soluble diastereomer will precipitate out of the solution in pure form. lumenlearning.com After separation by filtration, the pure diastereomeric salt is treated with an acid (to remove the chiral base) or a base (if a chiral acid was used as the resolving agent) to break the salt and regenerate the enantiomerically pure alcohol. wikipedia.orglumenlearning.com The more soluble diastereomer remains in the filtrate and can be treated similarly to recover the other enantiomer.

Common chiral resolving agents for alcohols (after conversion to acidic half-esters) include naturally occurring alkaloids and synthetic chiral amines. libretexts.org The choice of resolving agent and solvent system is often determined empirically to achieve the most efficient separation. wikipedia.org

Chromatographic Resolution using Chiral Stationary Phases

The separation of enantiomers of 2-(1,3-Benzodioxol-5-yl)propan-1-ol and related arylpropanols is effectively achieved through high-performance liquid chromatography (HPLC) utilizing chiral stationary phases (CSPs). Polysaccharide-based CSPs, particularly derivatives of cellulose (B213188) and amylose, are widely recognized for their broad enantiorecognition capabilities and are frequently employed for the resolution of a wide range of chiral compounds, including arylpropanols. nih.govwindows.net

The mechanism of chiral recognition on these CSPs involves a combination of interactions, such as hydrogen bonding, dipole-dipole interactions, and π-π stacking, between the chiral analyte and the chiral selector immobilized on the silica (B1680970) support. The precise structure of the chiral selector, such as the specific carbamate (B1207046) derivatives on the polysaccharide backbone (e.g., tris(3,5-dimethylphenylcarbamate) or tris(3-chloro-4-methylphenylcarbamate)), significantly influences the enantioselectivity. windows.netmdpi.com

For the separation of arylpropanols, the choice of mobile phase is crucial. Normal-phase chromatography, typically using a mixture of an alkane (like n-hexane) and an alcohol modifier (like 2-propanol or ethanol), is common. researchgate.net The concentration of the alcohol modifier can be adjusted to optimize the retention times and the resolution factor (Rₛ). researchgate.net The selection between different polysaccharide-based columns, such as those derived from cellulose versus amylose, can offer complementary selectivity for difficult separations. mdpi.com

Below is a table summarizing typical conditions used for the chromatographic resolution of chiral arylpropanols on polysaccharide-based CSPs, which are applicable for the resolution of this compound.

Table 1: Representative HPLC Conditions for Chiral Resolution of Arylpropanols

| Chiral Stationary Phase (CSP) | Typical Mobile Phase | Analytes | Observations |

|---|---|---|---|

| Cellulose tris(3,5-dimethylphenylcarbamate) | n-Hexane/2-Propanol | Racemic Arylpropanols | Provides good resolution for a broad range of aryl alcohols. nih.govresearchgate.net |

| Amylose tris(3,5-dimethylphenylcarbamate) | n-Hexane/Ethanol | Racemic Arylpropanols | Often shows complementary selectivity to cellulose-based phases. nih.govmdpi.com |

| Cellulose tris(3-chloro-4-methylphenylcarbamate) | n-Hexane/Alcohol Modifier | Racemic Arylpropanols | An alternative selector offering different enantiorecognition capabilities. windows.net |

Dynamic Kinetic Resolution via Enzymatic or Chemical Processes

Dynamic kinetic resolution (DKR) is a powerful strategy to overcome the 50% theoretical yield limit of classical kinetic resolution. In DKR, the less reactive enantiomer of the starting material is continuously racemized in situ, allowing for the theoretical conversion of 100% of the racemic starting material into a single enantiomer of the product. mdpi.comwikipedia.org This methodology has been successfully applied to the synthesis of enantiopure secondary alcohols, including various 2-arylpropanols. rsc.orgmdpi.com

The process typically combines an enantioselective transformation, often catalyzed by an enzyme, with a non-selective racemization catalyst. wikipedia.org For secondary alcohols like 2-(1,3-Benzodioxol-5-yl)propan-1-ol, this often involves the enantioselective acylation of one enantiomer catalyzed by a lipase (B570770), coupled with the racemization of the remaining alcohol enantiomer using a metal catalyst. mdpi.com

Enzymatic Processes: Lipases, such as Candida antarctica lipase B (CALB), are widely used for the enantioselective acylation of secondary alcohols. nih.gov These enzymes typically show high selectivity for one enantiomer, converting it into an ester while leaving the other enantiomer unreacted. mdpi.com In a DKR setup, this enzymatic reaction is paired with a racemization catalyst.

Alcohol dehydrogenases (ADHs) can also be employed in DKR processes. rsc.orgnih.gov For instance, a chemoenzymatic DKR can be achieved through an enzyme-catalyzed kinetic reduction of a prochiral aldehyde combined with a chemical base-catalyzed racemization of the unreacted aldehyde. rsc.org Another approach involves a non-stereoselective ADH for racemization via a hydrogen-borrowing oxidation-reduction sequence, paired with an enantioselective acyltransferase for the resolution step. nih.gov

Chemical Processes for Racemization: A variety of metal complexes are effective for the in-situ racemization of the unreacted alcohol enantiomer. Ruthenium-based catalysts, often derived from cyclopentadienyl (B1206354) complexes, are particularly prominent and have been used in combination with lipases to achieve high yields and enantiomeric excesses (>99% ee) for secondary alcohols. mdpi.comwikipedia.org These catalysts can function under mild conditions that are compatible with the enzymatic acylation step. mdpi.com Other metal-based catalysts, such as those involving vanadium, have also been utilized in chemoenzymatic DKR systems. acs.org

The table below summarizes findings from DKR studies on secondary aryl alcohols, which are structurally analogous to 2-(1,3-Benzodioxol-5-yl)propan-1-ol.

Table 2: Dynamic Kinetic Resolution of Secondary Aryl Alcohols

| Enantioselective Catalyst | Racemization Catalyst | Substrate Type | Acyl Donor/Reagent | Outcome (Yield/ee) |

|---|---|---|---|---|

| Novozym® 435 (CALB) | Ruthenium complex | 1-Phenylethanol | Isopropenyl acetate | >96% yield, 99% ee mdpi.com |

| Lipase from Candida antarctica | Zeolite Beta (Zr or Al) | 1-Phenylethanol | Vinyl butyrate/octanoate | ~100% conversion, 92-98% ee nih.gov |

| Horse Liver Alcohol Dehydrogenase (HLADH) | Base-catalyzed (keto-enol tautomerism) | 2-Arylpropionaldehydes | - (Reduction) | High yield, High S-selectivity rsc.org |

| Candida tenuis xylose reductase (mutant) | Slow in-situ racemization | rac-2-Phenylpropanal | - (Reduction) | Up to 115 g/L product, 93.1% ee nih.govresearchgate.net |

Chemical Derivatization and Analogue Synthesis of 2r 2 1,3 Benzodioxol 5 Yl Propan 1 Ol

Synthesis of Novel Benzodioxole-Propanol Analogues

The synthesis of novel analogues of (2R)-2-(1,3-Benzodioxol-5-yl)propan-1-ol can be achieved by modifying the propanol (B110389) side chain. One approach involves the introduction of various substituents at different positions of the propanol backbone. While direct synthetic routes for analogues of this compound are not extensively detailed in readily available literature, analogous synthetic strategies for similar structures can be considered. For instance, the synthesis of 2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-ol derivatives showcases a pathway where a substituted quinoline (B57606) moiety is attached to a propan-2-ol backbone with an alkoxy group at the C1 position. nih.gov This suggests the possibility of synthesizing analogues of this compound with various alkoxy groups at the C1 position.

Another potential route for creating analogues involves the isomerization of naturally occurring benzodioxole derivatives like safrole. Safrole can be isomerized to isosafrole, which serves as a precursor for various chemical syntheses. google.comwikipedia.orgwikipedia.org The propenyl group of isosafrole could then be subjected to various chemical transformations, such as asymmetric dihydroxylation followed by selective modifications, to yield a variety of propanol analogues.

The following table outlines a hypothetical synthetic scheme for novel benzodioxole-propanol analogues based on established chemical reactions.

Table 1: Hypothetical Synthetic Routes for Novel Benzodioxole-Propanol Analogues

| Starting Material | Reagents and Conditions | Product |

| This compound | 1. NaH, THF2. R-X (e.g., CH3I, BnBr) | (2R)-1-alkoxy-2-(1,3-benzodioxol-5-yl)propane |

| Isosafrole | 1. Asymmetric Dihydroxylation (e.g., AD-mix-β)2. Selective functionalization of diol | Various chiral di- and mono-functionalized propanol analogues |

| Piperonal (B3395001) | 1. Grignard reagent (e.g., Ethylmagnesium bromide)2. Asymmetric reduction | Racemic and chiral 1-(1,3-benzodioxol-5-yl)propan-1-ol (B8810398) analogues |

Structural Modifications of the Hydroxyl Group (e.g., Esterification, Etherification, Oxidation)

The primary hydroxyl group of this compound is a prime site for structural modifications such as esterification, etherification, and oxidation. These transformations can significantly alter the physicochemical properties of the parent molecule.

Esterification: The formation of esters from alcohols is a common strategy to modify polarity and bioavailability. Esterification of the primary hydroxyl group of this compound can be achieved through both chemical and enzymatic methods. medcraveonline.commedcraveonline.com Chemical methods often involve reacting the alcohol with a carboxylic acid or its derivative (e.g., acyl chloride, anhydride) in the presence of a catalyst. Enzymatic esterification, using lipases, offers a milder and often more selective alternative. medcraveonline.com

Etherification: The conversion of the hydroxyl group to an ether can be accomplished via Williamson ether synthesis. This involves deprotonation of the alcohol with a strong base, such as sodium hydride, to form an alkoxide, which is then reacted with an alkyl halide. This method allows for the introduction of a wide variety of alkyl or aryl groups.

Oxidation: The primary alcohol functional group can be oxidized to an aldehyde or a carboxylic acid. The oxidation of propan-1-ol to propanal can be achieved using a mild oxidizing agent and distilling the product as it forms to prevent further oxidation. savemyexams.comquizlet.comphysicsandmathstutor.com To obtain the corresponding carboxylic acid, propanoic acid, a stronger oxidizing agent and reflux conditions are typically employed. savemyexams.comquizlet.comphysicsandmathstutor.com These principles can be applied to the oxidation of this compound.

Table 2: Potential Products from Hydroxyl Group Modification

| Reaction Type | Reagent/Catalyst | Product |

| Esterification | Acetic anhydride, Pyridine | (2R)-2-(1,3-Benzodioxol-5-yl)propyl acetate |

| Etherification | 1. NaH2. Benzyl bromide | (2R)-1-(Benzyloxy)-2-(1,3-benzodioxol-5-yl)propane |

| Oxidation (to aldehyde) | PCC, CH2Cl2 | (2R)-2-(1,3-Benzodioxol-5-yl)propanal |

| Oxidation (to carboxylic acid) | KMnO4, H+, heat | (2R)-2-(1,3-Benzodioxol-5-yl)propanoic acid |

Functionalization of the Benzodioxole Ring System

The benzodioxole ring is an electron-rich aromatic system, making it susceptible to electrophilic aromatic substitution reactions. masterorganicchemistry.comchemicalbook.commasterorganicchemistry.com This reactivity allows for the introduction of various functional groups onto the aromatic core of this compound. Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.com The position of substitution will be directed by the existing alkyl side chain and the dioxole ring.

Another powerful method for functionalizing the benzodioxole ring is through cross-coupling reactions. For instance, a bromo-substituted benzodioxole derivative can undergo a Suzuki-Miyaura coupling reaction with various boronic acids in the presence of a palladium catalyst to form new carbon-carbon bonds. worldresearchersassociations.com This approach allows for the introduction of a wide array of aryl and vinyl substituents.

Table 3: Examples of Benzodioxole Ring Functionalization

| Reaction Type | Reagents and Conditions | Potential Product |

| Nitration | HNO3, H2SO4 | (2R)-2-(6-Nitro-1,3-benzodioxol-5-yl)propan-1-ol |

| Bromination | Br2, FeBr3 | (2R)-2-(6-Bromo-1,3-benzodioxol-5-yl)propan-1-ol |

| Friedel-Crafts Acylation | Acetyl chloride, AlCl3 | (2R)-2-(6-Acetyl-1,3-benzodioxol-5-yl)propan-1-ol |

| Suzuki-Miyaura Coupling (of bromo-derivative) | Phenylboronic acid, Pd(PPh3)4, Na2CO3 | (2R)-2-(6-Phenyl-1,3-benzodioxol-5-yl)propan-1-ol |

Preparation of Chiral Building Blocks and Intermediates for Downstream Synthesis

The chiral nature of this compound makes it a valuable chiral building block for the synthesis of more complex enantiomerically pure molecules. The enantioselective synthesis of structurally related 1-aryl-1-propanols has been achieved through methods such as the ethylation of aromatic aldehydes using a functional polymer as a catalyst in a continuous flow system. researchgate.net

Furthermore, the development of enantioselective methods for the synthesis of α-aryl ketones, which could be derived from the oxidation of the corresponding secondary alcohol, highlights the importance of such chiral motifs in organic synthesis. chemrxiv.org The chiral center in this compound can be used to direct the stereochemistry of subsequent reactions, making it a useful intermediate in the synthesis of natural products and pharmaceuticals.

The preparation of such chiral building blocks often relies on asymmetric synthesis methodologies. For example, the enantioselective synthesis of α-aryl α-hydrazino phosphonates has been demonstrated using a palladium-catalyzed addition of arylboronic acids to hydrazones, achieving excellent enantioselectivities. rsc.org Similar strategies could potentially be adapted for the synthesis of this compound and its derivatives, further establishing its role as a key chiral intermediate.

Investigation of Biological Activities and Molecular Mechanisms of 2r 2 1,3 Benzodioxol 5 Yl Propan 1 Ol Excluding Clinical Data and Safety Profiles

In Vitro Pharmacological Screening and Activity Profiles

Receptor Binding and Modulation Studies

No studies documenting the receptor binding affinity or modulation effects of (2R)-2-(1,3-Benzodioxol-5-yl)propan-1-ol have been identified. Pharmacological profiling would typically involve screening the compound against a panel of common central nervous system and peripheral receptors to identify any potential interactions. This is a standard procedure in early-stage drug discovery to determine a compound's primary targets and potential off-target effects.

Enzyme Inhibition and Activation Assays (e.g., Aldose Reductase)

There is no specific information available on the ability of this compound to inhibit or activate enzymes. Aldose reductase (AR) is a key enzyme in the polyol pathway, and its inhibition is a therapeutic strategy for managing diabetic complications. eurekaselect.comnih.gov Numerous compounds, including those with phenolic and carboxylic acid structures, have been investigated as AR inhibitors. openmedicinalchemistryjournal.comunits.it A comprehensive investigation would involve testing this compound in an in vitro aldose reductase inhibition assay to determine its potential efficacy and IC₅₀ value.

Antimicrobial and Antifungal Activity Assessment in Model Organisms

While various derivatives of the 1,3-benzodioxole (B145889) nucleus have been synthesized and tested for antimicrobial properties, there are no published results for the specific antimicrobial or antifungal activity of this compound. Such an assessment would typically involve determining the minimum inhibitory concentration (MIC) against a panel of pathogenic bacteria and fungi.

Antioxidant and Anti-inflammatory Properties in Cellular or Biochemical Assays

Specific data on the antioxidant and anti-inflammatory properties of this compound are absent from the scientific literature. Standard biochemical assays, such as DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging or ORAC (Oxygen Radical Absorbance Capacity) assays, would be used to evaluate its antioxidant potential. Cellular assays using models like lipopolysaccharide (LPS)-stimulated macrophages would be necessary to investigate any anti-inflammatory effects, such as the inhibition of nitric oxide (NO) production or pro-inflammatory cytokines.

Structure-Activity Relationship (SAR) Studies

Impact of Absolute Stereochemistry on Biological Potency and Selectivity

No structure-activity relationship studies have been published for this compound. The principles of stereochemistry are fundamental in pharmacology, as the three-dimensional arrangement of atoms in a chiral molecule dictates its interaction with biological targets, which are also chiral. biomedgrid.comnih.gov Enantiomers of a drug can exhibit significant differences in potency, efficacy, metabolism, and toxicity. ijpsjournal.comnih.govbiomedgrid.com

For any observed biological activity of the racemic 2-(1,3-Benzodioxol-5-yl)propan-1-ol, a comparative study with its corresponding (S)-enantiomer would be essential. Such a study would clarify whether the activity is stereospecific, stereoselective, or non-selective. This comparison is critical for understanding the pharmacophore and optimizing the molecule for desired therapeutic effects while minimizing potential adverse effects associated with an inactive or more toxic stereoisomer. biomedgrid.com

Table of Compounds Mentioned

Contribution of the Benzodioxole Core to Observed Activities

The 1,3-benzodioxole moiety is a recognized "privileged scaffold" in drug discovery. This rigid, bicyclic structure is a key pharmacophore found in a wide array of pharmacologically active compounds and is often incorporated into drug candidates to enhance their pharmacological profiles. Its lipophilic nature and the presence of acidic methylene (B1212753) protons contribute to its reactivity and ability to interact with biological targets.

The benzodioxole core is integral to the biological activities observed in a variety of derivatives. Research has demonstrated that compounds containing this moiety exhibit a broad spectrum of effects, including anticancer, anti-inflammatory, and antimicrobial activities. For instance, certain benzodioxole derivatives have been synthesized and evaluated as inhibitors of cyclooxygenase (COX) enzymes, which are implicated in inflammation and pain.

A study on a series of newly synthesized benzodioxole derivatives showed moderate inhibitory activity against COX-1 and COX-2 enzymes. Notably, many of these compounds displayed better COX-2 selectivity compared to the established non-steroidal anti-inflammatory drug (NSAID) Ketoprofen. This enhanced selectivity is potentially attributable to the larger size of the benzodioxole moiety compared to the phenyl group in Ketoprofen, suggesting it plays a crucial role in binding within the enzyme's active site. nih.gov

Furthermore, the anti-epileptic drug Stiripentol, which features a 1,3-benzodioxole ring, highlights the importance of this core in neurological applications. mdpi.comresearchgate.net Analogues of the natural anti-mitotic agent noscapine have also been developed by modifying the 1,3-benzodioxole ring to enhance antiproliferative activity against cancer cells. nih.gov These examples underscore the foundational role of the benzodioxole core in conferring and modulating the biological activities of its derivatives.

| Compound | Target Enzyme | Inhibitory Activity (IC50, µM) | Selectivity Ratio (COX-1/COX-2) |

|---|---|---|---|

| Benzodioxole Derivative 3b | COX-1 | 1.12 | 0.862 |

| Benzodioxole Derivative 3b | COX-2 | 1.3 | |

| Benzodioxole Derivative 4d | COX-1 | 4.25 | 1.809 |

| Benzodioxole Derivative 4d | COX-2 | 2.35 | |

| Ketoprofen (Reference) | COX-1 | - | 0.196 |

| Ketoprofen (Reference) | COX-2 | - |

Role of the Propanol (B110389) Side Chain in Molecular Recognition and Binding

While the benzodioxole core provides a critical anchor and interaction platform, the side chain dictates specificity and contributes significantly to molecular recognition and binding affinity. In this compound, the propanol side chain possesses key functional groups: a hydroxyl (-OH) group and a specific stereochemistry at the chiral center.

The hydroxyl group is crucial for forming hydrogen bonds with receptor sites, a fundamental interaction in ligand-protein binding. Structure-activity relationship (SAR) studies on other classes of drugs bearing a propanolamine side chain, such as aryloxypropanolamine β-blockers, have consistently shown that the alcohol group is essential for activity. mdpi.com This group can act as both a hydrogen bond donor and acceptor, providing versatility in its interactions with amino acid residues within a target's binding pocket.

The stereochemistry of the chiral carbon bearing the hydroxyl group is also paramount for optimal affinity. For many biologically active molecules, one enantiomer exhibits significantly higher potency than the other, as the three-dimensional arrangement of atoms must be complementary to the topology of the biological target. While specific binding data for the (2R) enantiomer of 2-(1,3-Benzodioxol-5-yl)propan-1-ol is not extensively documented in publicly available literature, the principles of stereospecificity strongly suggest that its spatial configuration is a key determinant of its interaction with specific biological targets. The transformation of the side chain in related compounds like safrole has been identified as a critical step in achieving biological effects such as the induction of apoptosis. researchgate.net

Molecular Mechanism Elucidation

Understanding the precise molecular mechanisms through which a compound exerts its effects is fundamental to pharmacology. This involves identifying its biological targets, characterizing the binding interactions, and delineating the subsequent modulation of cellular signaling pathways.

Research into compounds structurally related to this compound has identified several potential biological targets. Stiripentol, for example, is known to have multiple mechanisms of action. It acts as a positive allosteric modulator of GABAA receptors, particularly those containing α3 and δ subunits. researchgate.netnih.gov Additionally, it has been shown to inhibit lactate dehydrogenase (LDH), an enzyme involved in neuronal energy metabolism, and to block voltage-gated sodium and T-type calcium channels. researchgate.netnih.govdrugbank.com These actions contribute to its anti-seizure effects by enhancing inhibitory neurotransmission and reducing neuronal excitability.

Other research on different benzodioxole derivatives has pointed towards the inhibition of COX enzymes as a primary mechanism for their anti-inflammatory effects. nih.gov Furthermore, analogues of noscapine containing the benzodioxole moiety have been found to exert their antiproliferative activity by inhibiting the polymerization of tubulin, a key component of the cytoskeleton involved in cell division. nih.gov These findings suggest that the broader class of benzodioxole-containing compounds can interact with a diverse range of biological targets, from neurotransmitter receptors and ion channels to metabolic and structural proteins.

| Related Compound Class/Example | Identified Biological Target | Associated Biological Pathway/Effect |

|---|---|---|

| Stiripentol | GABAA Receptors (α3/δ subunits) | Potentiation of GABAergic inhibitory neurotransmission |

| Stiripentol | Lactate Dehydrogenase (LDH) | Modulation of brain energy metabolism |

| Stiripentol | Voltage-gated Na+/Ca2+ channels | Reduction of neuronal excitability |

| Benzodioxole Carboxylates | COX-1 / COX-2 Enzymes | Inhibition of prostaglandin synthesis (Anti-inflammatory) |

| Noscapine Analogues | Tubulin | Inhibition of microtubule polymerization (Anti-mitotic) |

To fully characterize the interaction between a ligand like this compound and its biological target, quantitative biophysical techniques are employed. Methods such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) provide invaluable data on binding kinetics and thermodynamics.

Surface Plasmon Resonance (SPR): SPR is a label-free optical technique that measures the real-time binding of a ligand (analyte) to a target protein (ligate) immobilized on a sensor surface. It allows for the determination of association rates (kon), dissociation rates (koff), and the equilibrium dissociation constant (KD), providing a detailed kinetic profile of the interaction. nih.gov This technique is increasingly used for primary screening in fragment-based drug discovery. nih.gov

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event. nih.govnews-medical.net By titrating a ligand into a solution containing the target protein, ITC can determine the binding affinity (Ka), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding in a single experiment. researchgate.netwikipedia.org This provides a complete thermodynamic signature of the interaction, offering insights into the forces driving the binding process. nih.govnews-medical.net

A comprehensive literature review reveals a lack of specific SPR or ITC data for the direct interaction of this compound with any specific protein target. While these techniques have been applied to characterize the binding of other pharmacologically active small molecules, their application to this particular compound remains a future research direction. Such studies would be essential to quantitatively define its binding affinity and thermodynamic profile with putative targets, thereby validating computational docking models and guiding further structure-activity relationship studies.

The binding of a ligand to its target typically initiates a cascade of intracellular events known as a signaling pathway. Modulation of these pathways ultimately leads to the observed physiological or pharmacological effect. Studies on compounds containing the 1,3-benzodioxole core, particularly the natural phenylpropanoid safrole, have provided insights into potential pathway modulation.

Safrole has been shown to induce proinflammatory responses in macrophages through the phosphorylation and activation of the mitogen-activated protein kinase (MAPK) family, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK. nih.gov This activation subsequently leads to the degradation of the inhibitor of κB (IκB) and the activation of the nuclear factor-κB (NF-κB) pathway, a central regulator of inflammation. nih.gov

The MAPK/ERK and the PI3K/Akt/mTOR signaling pathways are critical regulators of numerous cellular processes, including proliferation, differentiation, survival, and apoptosis. mdpi.com Dysregulation of these pathways is a hallmark of many diseases, including cancer. The ability of natural products and their derivatives to modulate these pathways is a significant area of research. mdpi.com For example, hydroxysafflor yellow A has been found to suppress proliferation and induce apoptosis in lung cancer cells via the PI3K/Akt/mTOR and ERK/MAPK signaling pathways. mdpi.com Given the structural similarity, it is plausible that this compound could also influence these key cellular signaling networks, though specific experimental validation is required.

Metabolic Pathways and Biotransformation of 2r 2 1,3 Benzodioxol 5 Yl Propan 1 Ol Focus on Enzymatic and in Vitro Studies

Characterization of In Vitro Enzymatic Metabolism

The biotransformation of (2R)-2-(1,3-Benzodioxol-5-yl)propan-1-ol is expected to proceed through Phase I and Phase II metabolic reactions, primarily catalyzed by enzyme systems located in the liver.

The Cytochrome P450 (CYP) superfamily of enzymes is the principal catalyst of Phase I oxidative metabolism of a vast array of xenobiotics. For compounds containing the 1,3-benzodioxole (B145889) ring, CYP-mediated metabolism is a major route of biotransformation. The metabolism of such compounds can occur at two primary sites: the alkyl side chain and the methylenedioxy bridge of the benzodioxole ring.

For this compound, CYP enzymes are anticipated to catalyze the hydroxylation of the propanol (B110389) side chain. This enzymatic oxidation is a common metabolic pathway for alkyl-substituted aromatic compounds. The presence of a benzylic carbon with at least one hydrogen atom makes it susceptible to oxidative attack.

Furthermore, a hallmark of the metabolism of many methylenedioxyphenyl compounds is the CYP-catalyzed cleavage of the methylenedioxy ring. This process involves the formation of a reactive carbene intermediate that can bind to the heme iron of the CYP enzyme, leading to the formation of a metabolite-intermediate (MI) complex. This can result in mechanism-based inhibition of the involved CYP isozymes. The cleavage of the ring would ultimately yield catechol metabolites.

The primary alcohol group of this compound, as well as any hydroxylated metabolites formed during Phase I, are susceptible to Phase II conjugation reactions. These reactions increase the water solubility of the compound, facilitating its excretion.

Glucuronidation: This is a common Phase II pathway for compounds containing hydroxyl groups. The reaction is catalyzed by UDP-glucuronosyltransferases (UGTs), which transfer glucuronic acid from the cofactor UDP-glucuronic acid (UDPGA) to the substrate. It is highly probable that the primary alcohol of the parent compound and any new hydroxyl groups introduced during Phase I metabolism will undergo glucuronidation. Studies on aliphatic alcohols have shown that they are substrates for UGTs in human liver microsomes nih.gov.

Sulfation: Sulfation, catalyzed by sulfotransferases (SULTs), is another important conjugation pathway for hydroxylated compounds. The sulfate donor is 3'-phosphoadenosine-5'-phosphosulfate (PAPS). Secondary alcohols, in particular, have been shown to be substrates for sulfotransferases, with the stereochemistry of the alcohol playing a role in the catalytic efficiency nih.gov.

While CYPs are the primary enzymes in Phase I, other enzyme systems could potentially be involved in the metabolism of this compound. For instance, alcohol dehydrogenases (ADHs) and aldehyde dehydrogenases (ALDHs) present in the liver cytosol could potentially oxidize the primary alcohol to an aldehyde and then to a carboxylic acid, although this is often a reversible process.

Stereoselective Aspects of Metabolism and Potential for Chiral Inversion

The metabolism of chiral drugs is often stereoselective, meaning that one enantiomer may be metabolized at a different rate or via different pathways than the other. This is due to the three-dimensional nature of enzyme active sites.

Given that the parent compound is the (2R)-enantiomer, it is expected that its interaction with metabolizing enzymes will be stereospecific. The rate of hydroxylation by CYPs and subsequent conjugation by UGTs and SULTs could differ significantly from that of its (2S)-enantiomer. The catalytic efficiency of sulfotransferases has been shown to be influenced by the stereochemistry of chiral secondary alcohol substrates nih.gov.

Chiral inversion , the conversion of one enantiomer to its opposite, is a phenomenon observed for some chiral drugs, notably the 2-arylpropionic acid non-steroidal anti-inflammatory drugs (NSAIDs). This process can have significant pharmacological and toxicological implications. For chiral secondary alcohols, chiral inversion can occur through a two-step oxidation-reduction process. The chiral alcohol is first oxidized to an achiral ketone, which is then reduced back to the alcohol, often with a different stereochemical preference, resulting in a mixture of enantiomers. While there is no direct evidence for the chiral inversion of this compound, the potential for this metabolic pathway exists if the primary alcohol were to be oxidized to a ketone at the C1 position. However, the more likely scenario for a primary alcohol is oxidation to an aldehyde and then a carboxylic acid. The chiral center in the target molecule is at the C2 position, which is a secondary alcohol. If this were to be oxidized to a ketone, subsequent reduction could potentially lead to chiral inversion.

Identification and Structural Elucidation of Major and Minor Metabolites

Based on the metabolic pathways of structurally similar compounds, the following are the predicted major and minor metabolites of this compound that would be identified in in vitro studies.

Major Metabolites:

O-Glucuronide of the parent compound: Direct conjugation of the primary alcohol with glucuronic acid is a likely major metabolic pathway.

Hydroxylated metabolites: Hydroxylation at various positions on the propanol side chain and the aromatic ring by CYP enzymes would produce several isomeric metabolites.

Catechol metabolite: Cleavage of the methylenedioxy bridge would result in the formation of a dihydroxy (catechol) derivative.

Minor Metabolites:

O-Sulfate of the parent compound: Direct sulfation of the primary alcohol may occur, though glucuronidation is often the more dominant pathway for primary alcohols.

Further oxidized metabolites: The primary alcohol could be oxidized to the corresponding carboxylic acid.

The structural elucidation of these metabolites in an in vitro setting would typically involve techniques such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Below is a table summarizing the predicted metabolites:

| Metabolite Type | Predicted Structure/Modification | Metabolic Pathway | Enzyme System |

| Phase II Conjugate | O-Glucuronide of this compound | Glucuronidation | UGTs |

| Phase I Metabolite | Hydroxylated propanol side chain | Oxidation (Hydroxylation) | CYPs |

| Phase I Metabolite | Hydroxylated aromatic ring | Oxidation (Hydroxylation) | CYPs |

| Phase I Metabolite | Catechol derivative | Cleavage of methylenedioxy bridge | CYPs |

| Phase II Conjugate | O-Sulfate of this compound | Sulfation | SULTs |

| Phase I Metabolite | Carboxylic acid derivative | Oxidation | ADH/ALDH |

Advanced Analytical Methodologies for 2r 2 1,3 Benzodioxol 5 Yl Propan 1 Ol

Spectroscopic Characterization and Structural Elucidation

Spectroscopic methods are indispensable for the detailed structural analysis of (2R)-2-(1,3-Benzodioxol-5-yl)propan-1-ol, providing insights into its atomic connectivity, functional groups, and three-dimensional arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR, Chiral NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure of this compound in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound would be expected to show distinct signals corresponding to the different types of protons in the molecule. The aromatic protons on the benzodioxole ring would typically appear in the downfield region (δ 6.5-7.0 ppm). The methylene (B1212753) protons of the dioxole ring would likely resonate as a singlet around δ 5.9 ppm. The protons of the propan-1-ol side chain, including the methine and methylene protons, would exhibit characteristic multiplets in the upfield region, with their chemical shifts and coupling patterns providing information about their connectivity. The hydroxyl proton would present as a broad singlet, the position of which can be concentration and solvent dependent.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the carbon framework of the molecule. The spectrum would display distinct signals for each unique carbon atom. The aromatic carbons of the benzodioxole ring would resonate in the range of δ 100-150 ppm. The methylene carbon of the dioxole ring would have a characteristic chemical shift around δ 101 ppm. The carbons of the propan-1-ol side chain would appear in the upfield region of the spectrum. Distortionless Enhancement by Polarization Transfer (DEPT) experiments can be used to differentiate between CH, CH₂, and CH₃ groups.

| Predicted ¹³C NMR Chemical Shifts | Carbon Atom | Predicted Chemical Shift (ppm) |

| Benzodioxole Ring | Aromatic CH | 108-122 |

| Aromatic C (quaternary) | 130-148 | |

| O-CH₂-O | ~101 | |

| Propan-1-ol Side Chain | CH | 40-50 |

| CH₂OH | 65-75 | |

| CH₃ | 15-25 |

2D-NMR Spectroscopy: Two-dimensional NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), are crucial for unambiguous assignment of ¹H and ¹³C signals. COSY experiments would reveal proton-proton coupling networks, helping to establish the connectivity within the propan-1-ol side chain and the aromatic ring. HSQC would correlate each proton signal with its directly attached carbon, confirming the assignments made from the 1D spectra. Heteronuclear Multiple Bond Correlation (HMBC) experiments would provide information about longer-range (2-3 bond) proton-carbon correlations, further solidifying the structural elucidation.

Chiral NMR Spectroscopy: To confirm the enantiomeric purity of this compound, chiral NMR spectroscopy is employed. This can be achieved through the use of chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs). These agents interact with the enantiomers of the analyte to form diastereomeric complexes or derivatives, which will have distinct NMR spectra. This allows for the quantification of the enantiomeric excess (e.e.) by integrating the signals corresponding to each enantiomer.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry (MS) is a key technique for determining the molecular weight and elemental composition of this compound, as well as for gaining structural information through fragmentation analysis. The molecular formula for this compound is C₁₀H₁₂O₃, with a corresponding molecular weight of approximately 180.20 g/mol . nih.gov

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, which allows for the unambiguous determination of the elemental composition. For this compound, the expected exact mass would be calculated based on the most abundant isotopes of carbon, hydrogen, and oxygen.

The fragmentation pattern in electron ionization (EI) mass spectrometry would be expected to show characteristic losses. The molecular ion peak (M⁺) may be observed, though it can be weak for primary alcohols. A common fragmentation pathway for primary alcohols is the loss of a water molecule (M-18). Another prominent fragmentation would likely involve cleavage of the bond between the first and second carbon of the side chain (alpha-cleavage), leading to a stable benzylic cation.

| Expected Mass Spectrometry Data | Parameter | Expected Value |

| Molecular Formula | C₁₀H₁₂O₃ | |

| Molecular Weight (nominal) | 180 | g/mol |

| Expected HRMS m/z | [M+H]⁺ | ~181.0865 |

| [M+Na]⁺ | ~203.0684 | |

| Key Fragmentation Ions (m/z) | [M-H₂O]⁺ | 162 |

| [M-CH₂OH]⁺ | 149 | |

| Benzodioxole fragment | 135 |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching vibration of the alcohol group. The C-H stretching vibrations of the aromatic ring would appear around 3000-3100 cm⁻¹, while the aliphatic C-H stretches would be observed in the 2850-3000 cm⁻¹ region. Characteristic absorptions for the C-O bond of the alcohol and the C-O-C bonds of the dioxole ring would be present in the fingerprint region (1000-1300 cm⁻¹). The C=C stretching vibrations of the aromatic ring would give rise to bands in the 1450-1600 cm⁻¹ range.

| Expected IR Absorption Bands | Functional Group | Characteristic Wavenumber (cm⁻¹) |

| O-H Stretch (alcohol) | Hydroxyl | 3200-3600 (broad) |

| C-H Stretch (aromatic) | Aromatic CH | 3000-3100 |

| C-H Stretch (aliphatic) | Aliphatic CH | 2850-3000 |

| C=C Stretch (aromatic) | Aromatic Ring | 1450-1600 |

| C-O Stretch | Alcohol/Ether | 1000-1300 |

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The benzodioxole ring system in this compound is the primary chromophore. It would be expected to exhibit absorption maxima in the UV region, typically around 235 nm and 286 nm, which are characteristic of the π → π* electronic transitions of the substituted benzene (B151609) ring.

Chiroptical Spectroscopy (Circular Dichroism, Optical Rotatory Dispersion) for Absolute Configuration and Enantiomeric Excess

Chiroptical techniques are essential for the stereochemical analysis of chiral molecules like this compound.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left and right circularly polarized light. For a chiral molecule, the CD spectrum will show positive or negative bands (Cotton effects) at the wavelengths of UV-Vis absorption. The sign and magnitude of these Cotton effects are characteristic of the absolute configuration of the stereocenter.

Optical Rotatory Dispersion (ORD) Spectroscopy: ORD measures the change in the angle of optical rotation as a function of wavelength. The resulting ORD curve can also be used to determine the absolute configuration of a chiral compound by comparing it to known standards or by applying empirical rules such as the Octant Rule for ketones, though its application to this alcohol would be less direct.

X-Ray Crystallography for Solid-State Structure and Absolute Configuration Determination

| Typical Crystallographic Data for Benzodioxole Derivatives | Parameter | Example Values |

| Crystal System | Monoclinic | |

| Space Group | P2₁/n | |

| a (Å) | 8.618 | |

| b (Å) | 9.213 | |

| c (Å) | 16.785 | |

| β (°) | 93.637 | |

| V (ų) | 1330.0 | |

| Z | 4 |

Chromatographic Separation and Quantitative Analysis

Chromatographic techniques are vital for the separation, identification, and quantification of this compound, particularly for assessing its purity and enantiomeric composition.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile and widely used technique for the analysis of this compound. For quantitative analysis, a reversed-phase HPLC method would typically be employed, using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). Detection is commonly performed using a UV detector set at one of the absorption maxima of the benzodioxole chromophore (e.g., 286 nm).

To separate the enantiomers, chiral HPLC is necessary. This involves the use of a chiral stationary phase (CSP) that can differentially interact with the (R) and (S) enantiomers, leading to different retention times. The choice of the CSP and the mobile phase composition is critical for achieving good separation.

Gas Chromatography (GC): GC can also be used for the analysis of this compound, often coupled with a mass spectrometer (GC-MS) for definitive identification. For GC analysis, the alcohol may need to be derivatized to increase its volatility and thermal stability. Chiral GC columns can be used for the enantiomeric separation.

High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases for Enantiomeric Purity

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation of enantiomers. The direct method, which employs a Chiral Stationary Phase (CSP), is the most common and effective approach for resolving racemic mixtures. researchgate.net A CSP creates a chiral environment within the column, allowing for differential interaction with each enantiomer. researchgate.netceon.rs This transient formation of diastereomeric complexes between the analyte enantiomers and the chiral selector immobilized on the stationary phase results in different retention times, enabling their separation and quantification. researchgate.net

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely successful due to their broad applicability and robust performance. chromatographyonline.com The chiral recognition mechanism often involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, which are dictated by the three-dimensional structure of the CSP. chromatographyonline.com

Method development for the enantiomeric purity of this compound would involve screening various CSPs and mobile phase compositions to achieve optimal separation. Parameters such as the choice of organic modifier (e.g., ethanol, isopropanol), additives, flow rate, and column temperature are meticulously optimized to maximize the resolution factor (Rs) between the enantiomeric peaks. A successful separation of a structurally related benzodioxole compound was achieved on an Ultron ES-OVM chiral column, demonstrating the utility of this approach. nih.gov

Table 1: Representative HPLC Method for Enantiomeric Purity Analysis

| Parameter | Value |

|---|---|

| Column | Chiralpak® IA (Amylose tris(3,5-dimethylphenylcarbamate)) |

| Dimensions | 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | n-Hexane / Isopropanol (90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25°C |

| Detection | UV at 285 nm |

| Injection Volume | 10 µL |

This table represents a typical starting point for method development based on common practices for separating similar chiral compounds.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatile Impurities

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique ideal for the analysis of volatile and semi-volatile impurities that may be present in a sample of this compound. thermofisher.com This method combines the high-resolution separation capability of gas chromatography with the sensitive and specific detection power of mass spectrometry. ijsdr.org GC separates compounds based on their boiling points and interactions with the stationary phase, while the mass spectrometer fragments the eluted compounds and separates the resulting ions based on their mass-to-charge ratio, providing a unique "fingerprint" for identification. researchgate.net

For impurity profiling, a sample is typically dissolved in a suitable solvent and injected into the GC system. The oven temperature is programmed to ramp up, allowing for the sequential elution of compounds from the analytical column. The mass spectrometer detector can then identify impurities by comparing their mass spectra to established libraries or by interpreting the fragmentation patterns. researchgate.net The use of high-resolution accurate mass spectrometry (HRAMS) can further enhance confidence in impurity identification. thermofisher.com

Table 2: Typical GC-MS Parameters for Impurity Profiling

| Parameter | Value |

|---|---|

| GC System | Agilent 7890B or equivalent |

| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) |

| Carrier Gas | Helium, constant flow at 1.2 mL/min |

| Inlet Temperature | 250°C |

| Oven Program | 60°C (hold 2 min), ramp to 280°C at 10°C/min, hold 5 min |

| MS Detector | Quadrupole or Ion Trap |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | 40-550 amu |

This table illustrates a standard GC-MS method for the general screening of volatile and semi-volatile organic impurities.

Supercritical Fluid Chromatography (SFC) for Chiral Separations

Supercritical Fluid Chromatography (SFC) has emerged as a highly efficient and environmentally friendly alternative to HPLC for chiral separations. researchgate.net This technique uses a supercritical fluid, typically carbon dioxide (CO2), as the primary component of the mobile phase. researchgate.net Supercritical CO2 has low viscosity and high diffusivity, which allows for faster separations and higher efficiency compared to liquid mobile phases used in HPLC. chromatographyonline.com

The addition of a small percentage of an organic modifier, such as methanol or ethanol, is common in SFC to modulate the mobile phase strength and improve selectivity. chromatographyonline.com Polysaccharide-based CSPs are the most widely used columns in chiral SFC, demonstrating excellent performance for a wide range of compounds. chromatographyonline.com The advantages of SFC include reduced analysis times (often 3 to 5 times faster than HPLC), lower consumption of toxic organic solvents, and benefits for preparative scale-up, as the CO2 evaporates upon depressurization. chromatographyonline.comfagg-afmps.be

Table 3: Illustrative SFC Method for Chiral Separation

| Parameter | Value |

|---|---|

| Column | Chiralpak® IC (Cellulose tris(3,5-dichlorophenylcarbamate)) |

| Dimensions | 150 mm x 4.6 mm, 3 µm |

| Mobile Phase | Supercritical CO2 / Methanol (90:10) |

| Flow Rate | 2.5 mL/min |

| Backpressure | 150 bar |

| Column Temperature | 40°C |

| Detection | UV-Vis or Mass Spectrometry (MS) |

This table provides an example of a typical SFC method for the rapid and efficient chiral separation of enantiomers.

Advanced Hyphenated Techniques (e.g., LC-MS/MS, GCxGC-MS)

To meet the demands for higher sensitivity and specificity in analytical chemistry, advanced hyphenated techniques are employed. These methods couple a separation technique with one or more detection technologies. researchgate.net

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) combines the separation power of HPLC with the high selectivity and sensitivity of tandem mass spectrometry. This technique is particularly useful for quantifying trace-level impurities or for analyses in complex matrices. ijsdr.org After separation on an HPLC column (either chiral or achiral), the analyte enters the mass spectrometer, where a specific precursor ion is selected, fragmented, and then specific product ions are monitored. This process, known as Multiple Reaction Monitoring (MRM), significantly reduces background noise and enhances detection limits. nih.gov

Comprehensive Two-Dimensional Gas Chromatography (GCxGC-MS) provides a significant increase in peak capacity and resolving power compared to conventional GC-MS. In this technique, effluent from a primary GC column is passed through a modulator to a second, shorter column with a different stationary phase. This results in a highly detailed, two-dimensional chromatogram, which is invaluable for resolving co-eluting impurities in complex samples.

These advanced techniques offer unparalleled analytical capabilities for the comprehensive characterization of this compound, ensuring the detection and identification of even minor components that might be missed by conventional methods.

Purity Assessment and Enantiomeric Excess Determination

Purity assessment involves identifying and quantifying any impurities present in the sample. This is typically accomplished using techniques like GC-MS for volatile impurities and HPLC with a standard (achiral) column and a universal detector (like UV or MS) for non-volatile impurities. thermofisher.comijsdr.org The percentage purity is calculated by comparing the peak area of the main compound to the total area of all detected peaks.

Enantiomeric excess (e.e.) is a measure of the purity of one enantiomer in a mixture and is a critical parameter for chiral compounds. It is determined using chiral separation techniques like HPLC or SFC. Once the two enantiomers are separated, their respective peak areas are measured. The e.e. is then calculated using the following formula:

e.e. (%) = [ (Area of Major Enantiomer - Area of Minor Enantiomer) / (Area of Major Enantiomer + Area of Minor Enantiomer) ] x 100

An accurate determination of e.e. is essential for confirming the stereochemical integrity of this compound.

Theoretical and Computational Studies of 2r 2 1,3 Benzodioxol 5 Yl Propan 1 Ol

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for investigating the intrinsic properties of molecules. These methods have been applied to elucidate the electronic structure, predict spectroscopic behavior, and model the reactivity of (2R)-2-(1,3-Benzodioxol-5-yl)propan-1-ol and related compounds.

Electronic Structure and Molecular Orbital Analysis

DFT calculations are used to determine the electronic structure and molecular orbitals of a compound, which are fundamental to understanding its reactivity and stability. mdpi.com Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. mdpi.com

For molecules containing the 2-thioxo-1,3-dithiol moiety, DFT studies have shown that the HOMO and LUMO are often localized in this specific region, making it a primary site of reactivity. mdpi.com In the case of this compound, the benzodioxole ring and the propanol (B110389) side chain would be the focus of such analysis. The HOMO is typically localized on the electron-rich aromatic ring system, while the LUMO may be distributed across other parts of the molecule, indicating potential sites for electrophilic and nucleophilic attack, respectively. mdpi.com Molecular Electrostatic Potential (MEP) maps can also be generated to visualize charge distribution and predict regions susceptible to intermolecular interactions.

Table 1: Illustrative Electronic Properties from DFT Calculations

| Parameter | Description | Predicted Significance for this compound |

|---|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to the ability to donate electrons. | Localized on the electron-rich benzodioxole ring, indicating a site for electrophilic attack. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to the ability to accept electrons. | Distributed over the molecule, indicating potential sites for nucleophilic attack. |

| HOMO-LUMO Gap | The energy difference between HOMO and LUMO; indicates chemical stability and reactivity. | A significant gap would suggest high kinetic stability. |

| MEP Map | Visualizes electron density; red areas are electron-rich (nucleophilic), and blue areas are electron-poor (electrophilic). | Would likely show negative potential around the oxygen atoms of the hydroxyl and dioxole groups, and positive potential near the hydroxyl proton. |

Prediction of Spectroscopic Properties (NMR, UV, IR)

DFT calculations provide a reliable method for predicting the spectroscopic properties of molecules, which can be used to confirm experimental findings and assign spectral features.

NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method, coupled with DFT, is commonly used to predict 1H and 13C NMR chemical shifts. nih.gov The accuracy of these predictions depends on the choice of the DFT functional (e.g., B3LYP, M06-2X) and the basis set (e.g., 6-311+G(2d,p), TZVP). nih.gov Studies on various organic molecules have shown that different functionals perform with varying degrees of accuracy for proton and carbon chemical shifts. nih.gov For complex spin systems, such as the ABX system in the benzodioxole moiety, simulations can be used to predict coupling constants. researchgate.netmdpi.com

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the standard method for calculating the electronic absorption spectra of molecules. researchgate.netresearchgate.net These calculations can predict the maximum absorption wavelengths (λmax), excitation energies, and oscillator strengths, which correspond to the electronic transitions between molecular orbitals (e.g., HOMO→LUMO). researchgate.net

IR Spectroscopy: DFT calculations can accurately predict the vibrational frequencies observed in Infrared (IR) and Raman spectra. ijcrr.com These theoretical spectra help in the assignment of vibrational modes, such as O-H, C-H, and C-O stretching and bending vibrations, within the molecule's structure. ijcrr.comnih.gov Calculated frequencies are often scaled by a factor to correct for anharmonicity and achieve better agreement with experimental data. ijcrr.com

Table 2: Representative Predicted Spectroscopic Data

| Spectroscopy | Parameter | Predicted Value Range | Notes |

|---|---|---|---|

| 1H NMR | Chemical Shift (δ) | Aromatic: 6.5-7.0 ppm; CH2O: 3.5-3.7 ppm; CH: 3.9-4.1 ppm; CH3: 1.1-1.3 ppm | Values are typical for similar benzodioxole structures and are influenced by the specific DFT functional and basis set used. researchgate.netmdpi.com |

| 13C NMR | Chemical Shift (δ) | Aromatic: 100-150 ppm; CH2O: ~68 ppm; CHOH: ~72 ppm; O-CH2-O: ~101 ppm | Assignments are confirmed by comparing calculated shifts with experimental data for related compounds. mdpi.commdpi.com |

| UV-Vis | λmax | ~280-300 nm | Calculated using TD-DFT, corresponding to π→π* transitions in the aromatic system. researchgate.netresearchgate.net |

| IR | Frequency (cm-1) | O-H stretch: ~3400 cm-1; Aromatic C-H stretch: ~3050 cm-1; Aliphatic C-H stretch: ~2950 cm-1 | Assignments are based on DFT frequency calculations and comparison with known spectra of functional groups. ijcrr.com |

Reaction Mechanism Modeling and Transition State Analysis for Synthetic Pathways

Computational modeling is a valuable tool for investigating the mechanisms of chemical reactions. DFT can be used to map the potential energy surface of a reaction, identifying reactants, products, intermediates, and, crucially, transition state structures. researchgate.net By calculating the activation energies associated with these transition states, researchers can predict reaction rates and determine the most favorable synthetic pathways. researchgate.net For instance, the synthesis of N-(benzo[d] researchgate.netnih.govdioxol-5-yl)-2-(one-benzylthio) acetamide derivatives has been rationalized through mechanistic steps involving substitution and coupling reactions, which could be modeled using DFT to optimize reaction conditions. frontiersin.org

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are employed to study the conformational behavior of this compound and its interactions with biological macromolecules.

Molecular Docking for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. fums.ac.ir This method is instrumental in drug discovery for identifying potential biological targets and understanding the molecular basis of a ligand's activity. nih.govnih.gov The process involves placing the ligand in the binding site of a protein and using a scoring function to estimate the binding affinity, typically expressed as a free energy of binding (ΔGbind) in kcal/mol. fums.ac.ir A lower binding energy indicates a more stable protein-ligand complex. fums.ac.ir Docking studies can also reveal key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex. fums.ac.ir While specific docking studies for this compound are not widely published, related benzodioxole compounds have been docked into various protein targets to predict their biological activities. researchgate.net

Table 3: Hypothetical Molecular Docking Results for a Benzodioxole Scaffold

| Protein Target (PDB ID) | UniProt ID | Predicted Binding Affinity (kcal/mol) | Potential Key Interacting Residues |

|---|---|---|---|

| Urokinase Plasminogen Activator (1C5Z) | P00749 | -8.5 | Gln192, Ser195, Trp215 |

| BRPF1 Bromodomain (5EWW) | P55201 | -7.9 | Asn1065, Tyr1024, Pro999 |

| BRD9 Bromodomain (5JI8) | Q9H8M2 | -7.5 | Tyr106, Asn101, Met60 |

This table is illustrative, based on docking results for similar compounds to a range of proteins, demonstrating the type of data generated from molecular docking studies. researchgate.net

Conformational Analysis and Exploration of Energy Landscapes